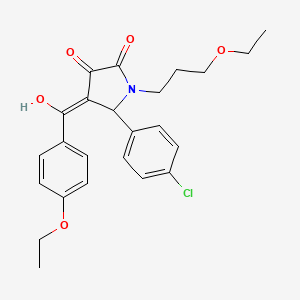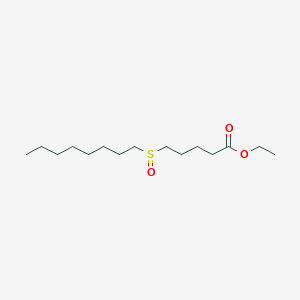
Ethyl 5-(octane-1-sulfinyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(octane-1-sulfinyl)pentanoate is an organic compound with the molecular formula C15H30O3S. It contains 30 hydrogen atoms, 15 carbon atoms, 3 oxygen atoms, and 1 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(octane-1-sulfinyl)pentanoate typically involves the esterification of 5-(octane-1-sulfinyl)pentanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(octane-1-sulfinyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(octane-1-sulfinyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-(octane-1-sulfinyl)pentanoate involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the ester group can undergo hydrolysis and substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl pentanoate: Lacks the sulfoxide group, making it less reactive in redox reactions.
Ethyl octanoate: Contains a longer carbon chain but lacks the sulfoxide group.
Ethyl 5-(octane-1-sulfonyl)pentanoate: Contains a sulfone group instead of a sulfoxide group, making it more oxidized.
Uniqueness
Ethyl 5-(octane-1-sulfinyl)pentanoate is unique due to the presence of both an ester and a sulfoxide group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C15H30O3S |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
ethyl 5-octylsulfinylpentanoate |
InChI |
InChI=1S/C15H30O3S/c1-3-5-6-7-8-10-13-19(17)14-11-9-12-15(16)18-4-2/h3-14H2,1-2H3 |
InChI Key |
TYTWHOONJDGMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Amino(1-cyano-4-methyl-7-oxo-2,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-1-yl)methylidene]propanedinitrile](/img/structure/B11459139.png)
![2-(benzylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459142.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11459145.png)
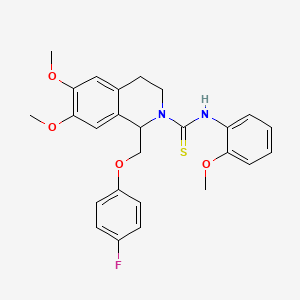
![Isobutyl 1-amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate](/img/structure/B11459176.png)
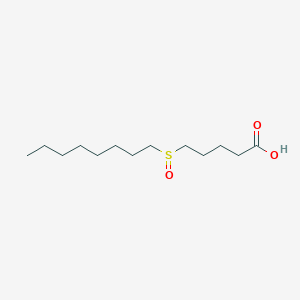
![4-(4-isopropylphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11459189.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11459194.png)
![3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11459210.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11459212.png)
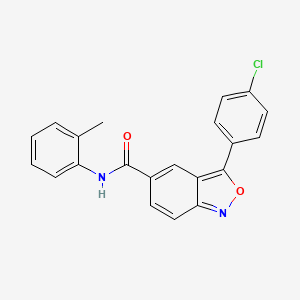
![3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11459216.png)
![Methyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11459225.png)
